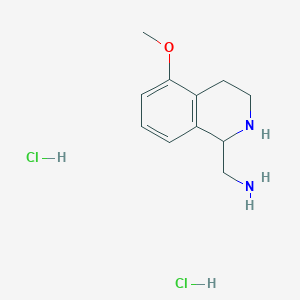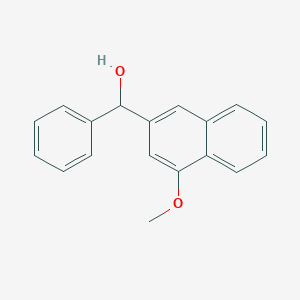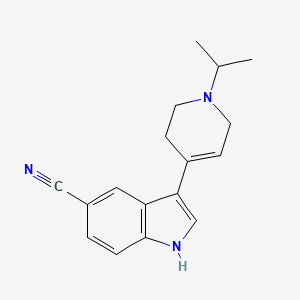
3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a thiophenyl group attached to the azetidinone ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a , which involves the reaction of an imine with a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Thiophenyl Group: The thiophenyl group can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Amino-1-(4-chlorophenyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a chlorine atom instead of a fluorine atom.
3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a bromine atom instead of a fluorine atom.
3-Amino-1-(4-methylphenyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more suitable for certain applications.
属性
分子式 |
C13H11FN2OS |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
3-amino-1-(4-fluorophenyl)-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C13H11FN2OS/c14-8-3-5-9(6-4-8)16-12(11(15)13(16)17)10-2-1-7-18-10/h1-7,11-12H,15H2 |
InChI 键 |
RRJYLPIQTIKPMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)

![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)




![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)


